

# An In-depth Technical Guide to the Chemical Properties of Trimethyl Orthobutyrate

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## Compound of Interest

Compound Name: Trimethyl orthobutyrate

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## Introduction

**Trimethyl orthobutyrate**, also known as 1,1,1-trimethoxybutane, is a versatile orthoester that serves as a valuable reagent and intermediate in organic synthesis. Its unique chemical properties make it a subject of interest in various research and development applications, including the synthesis of pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical and physical properties of **trimethyl orthobutyrate**, detailed experimental protocols for its synthesis and analysis, and a discussion of its reactivity and potential applications.

## Chemical and Physical Properties

**Trimethyl orthobutyrate** is a clear, colorless to slightly yellow liquid.<sup>[1]</sup> A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

### Table 1: General and Physical Properties of Trimethyl Orthobutyrate

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>16</sub> O <sub>3</sub>	
Molecular Weight	148.20 g/mol	
Appearance	Clear, colorless to slightly yellow liquid	[1]
Boiling Point	145-147 °C (lit.)	
Density	0.926 g/mL at 25 °C (lit.)	
Refractive Index (n <sub>20/D</sub> )	1.404 (lit.)	

**Table 2: Safety and Handling Data for Trimethyl Orthobutyrate**

Property	Value	Reference(s)
Flash Point	50 °C	[2]
Hazard Statements	H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[3]
Precautionary Statements	P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501	[1]
Storage	Store in a flammable liquid storage area. Keep container tightly closed in a dry and well-ventilated place.	[2]

## Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **trimethyl orthobutyrates**. These protocols are based on established methods for orthoester chemistry and can be adapted for specific laboratory conditions.

## Synthesis of Trimethyl Orthobutyrates via the Pinner Reaction

The Pinner reaction is a classic method for the synthesis of orthoesters from nitriles.[4] This protocol is adapted from a general procedure for the synthesis of trimethyl orthoesters.[5]

## Materials:

- Butyronitrile
- Anhydrous Methanol
- Anhydrous Hydrogen Chloride (gas)
- Anhydrous Diethyl Ether
- Round-bottom flask
- Gas dispersion tube
- Magnetic stirrer
- Ice bath
- Rotary evaporator

## Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, place anhydrous methanol (3 molar equivalents relative to butyronitrile).
- Cool the flask in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the methanol with stirring until saturation is achieved.
- Slowly add butyronitrile (1 molar equivalent) to the acidic methanol solution while maintaining the temperature at 0-5 °C.
- Allow the reaction mixture to stir at room temperature for 48-72 hours. The progress of the reaction can be monitored by GC-MS.
- Upon completion, pour the reaction mixture into a cooled solution of sodium methoxide in methanol to neutralize the excess acid.

- Filter the resulting precipitate of sodium chloride and wash with anhydrous diethyl ether.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
- The crude **trimethyl orthobutyrate** can then be purified by fractional distillation.

## Purification by Fractional Distillation under Inert Atmosphere

Due to the moisture sensitivity of orthoesters, purification should be carried out under an inert atmosphere.

Apparatus:

- Fractional distillation apparatus (including a Vigreux column)
- Heating mantle
- Inert gas source (Nitrogen or Argon)
- Schlenk line or similar setup for inert atmosphere

Procedure:

- Assemble the fractional distillation apparatus and ensure all glassware is thoroughly dried.
- Place the crude **trimethyl orthobutyrate** in the distillation flask with a magnetic stir bar.
- Evacuate the apparatus and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.<sup>[6]</sup>
- Begin heating the distillation flask gently with a heating mantle while stirring.<sup>[7]</sup>
- Collect the fraction that distills at the boiling point of **trimethyl orthobutyrate** (approximately 145-147 °C at atmospheric pressure).
- Store the purified product under an inert atmosphere in a sealed container.

## Spectroscopic Analysis

### Sample Preparation:

- Dissolve approximately 10-20 mg of purified **trimethyl orthobutyrate** in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).[\[8\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm for  $^1\text{H}$  and  $^{13}\text{C}$ ).[\[9\]](#)
- Transfer the solution to a clean, dry 5 mm NMR tube.

### Data Acquisition ( $^1\text{H}$ and $^{13}\text{C}$ NMR):

- Instrument: Bruker 500 MHz NMR spectrometer (or equivalent).[\[8\]](#)
- $^1\text{H}$  NMR: Acquire a standard one-dimensional proton spectrum. Expected signals would include a triplet for the terminal methyl group of the butyl chain, a sextet for the adjacent methylene group, a triplet for the next methylene group, and a singlet for the three methoxy groups.
- $^{13}\text{C}$  NMR: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. Expected signals would correspond to the four distinct carbon atoms of the butyl group and the carbon atoms of the methoxy groups.

### Sample Preparation:

- Prepare a dilute solution of **trimethyl orthobutyrate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[\[2\]](#)[\[10\]](#)

### GC-MS Parameters (suggested starting conditions):

- GC Column: DB-624 capillary column (30m x 0.32mm x 1.0 $\mu\text{m}$ ) or similar.[\[11\]](#)
- Injector Temperature: 250  $^\circ\text{C}$ .[\[12\]](#)
- Oven Temperature Program: Start at 50  $^\circ\text{C}$ , hold for 2 minutes, then ramp at 10  $^\circ\text{C}/\text{min}$  to 200  $^\circ\text{C}$ , and hold for 2 minutes.[\[13\]](#)[\[14\]](#)

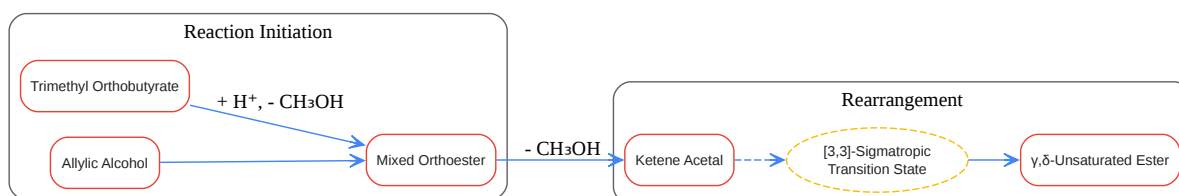
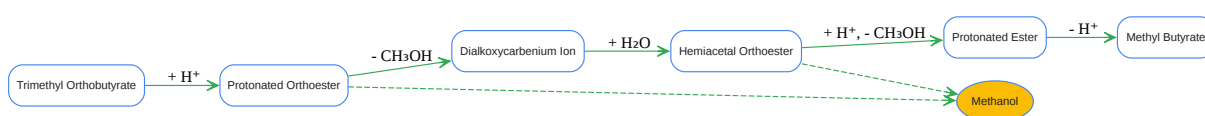
- Carrier Gas: Helium.
- MS Detector: Electron Ionization (EI) at 70 eV.

## Reactivity and Mechanisms

### Acid-Catalyzed Hydrolysis

Orthoesters are susceptible to hydrolysis under acidic conditions to yield an ester and alcohols.

[4] This reaction proceeds through a series of protonation and elimination steps.



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